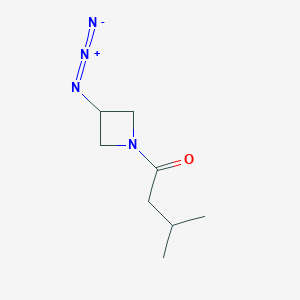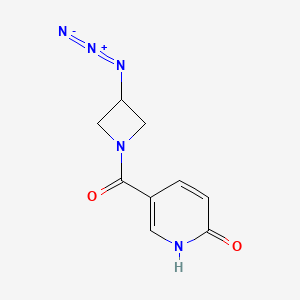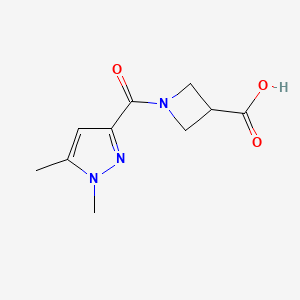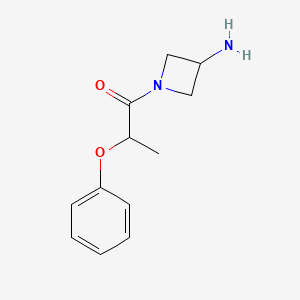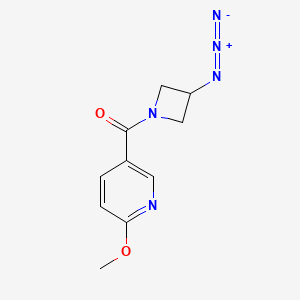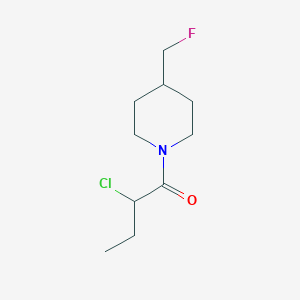
2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of molecules like 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one is an important field of medicinal chemistry. It often involves metal-catalyzed reactions, with transition metals like iron, nickel, and ruthenium serving as catalysts . These procedures can effectively synthesize key structural motifs found in various drugs .Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one consists of a piperidine ring attached to a butanone group with a fluoromethyl group at the 4th position of the piperidine ring.Wissenschaftliche Forschungsanwendungen
Synthesis of Neuroleptic Agents
The compound 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one is an essential intermediate in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol. These agents are part of a class of pharmaceuticals containing a 4,4-bis(p-fluorophenyl)butyl group attached to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety. The synthesis of these compounds involves a key step of rhodium-catalyzed hydroformylation, leading to the production of potent neuroleptic drugs (Botteghi et al., 2001).
Pharmacological Properties and Use of Piperidines
1-Substituted piperidines, including the 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one, are extensively studied for their pharmacological properties. Derivatives of this compound are used in various medical applications, including treatments involving trihexyphenidyl, biperiden, pridinol, cycrimine, and diphenidol, among others (Vardanyan, 2018).
Antagonists of the Human CCR5 Receptor
Piperidine derivatives, including 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one, play a crucial role in the development of antagonists for the human CCR5 receptor, which are potent agents against HIV-1. The structure-activity relationship studies of these compounds have led to the discovery of potent CCR5 antagonists (Finke et al., 2001).
Aurora Kinase Inhibitors in Cancer Treatment
Compounds related to 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one are investigated for their potential in treating cancer by inhibiting Aurora A kinase. This inhibition is crucial for developing therapeutic strategies against various cancer types (ロバート ヘンリー,ジェームズ, 2006).
Fluorescent Polyacetylenes
The compound is used in synthesizing new stable polyacetylenes with increased quantum yield of fluorescence, which is achieved by incorporating pendant 4-(piperidine-1-yl)-1,8-naphtalimide groups. These polymers exhibit excitation energy transfer from their main chains to fluorophores and preserve the fluorescence properties of fluorophores when bound to polymer chains (Sivkova et al., 2012).
Zukünftige Richtungen
The future directions for research on 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one and similar compounds could involve the development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function . This is particularly important as depression is a major global health concern .
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(fluoromethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClFNO/c1-2-9(11)10(14)13-5-3-8(7-12)4-6-13/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETSALCXRZWCTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)CF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B1476276.png)
![5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476279.png)
![5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476280.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine](/img/structure/B1476281.png)
![hexahydrofuro[3,4-c]pyridine-5(3H)-carboximidamide](/img/structure/B1476285.png)
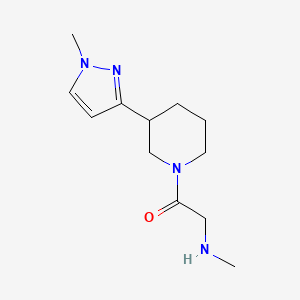
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloropropan-1-one](/img/structure/B1476288.png)
